An In-depth Technical Guide to Potassium 3-formylphenyltrifluoroborate: Properties, Structure, and Applications
An In-depth Technical Guide to Potassium 3-formylphenyltrifluoroborate: Properties, Structure, and Applications
Introduction: A Superior Reagent for Modern Synthetic Chemistry
In the landscape of contemporary organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as a distinguished class of compounds, offering significant advantages over their boronic acid and ester counterparts. These crystalline solids are generally characterized by their remarkable stability to both air and moisture, which simplifies handling, storage, and stoichiometry calculations.[1][2] This inherent stability circumvents the common issues associated with boronic acids, such as dehydration to form boroxines and challenges in purification.[1]
Potassium 3-formylphenyltrifluoroborate, the subject of this guide, is a bifunctional reagent that marries the robust utility of the aryltrifluoroborate moiety with the synthetic versatility of an aldehyde. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The trifluoroborate group acts as a stable precursor for a nucleophilic aryl group in cross-coupling reactions, while the formyl group provides a handle for a wide array of subsequent chemical transformations. This guide offers an in-depth exploration of the properties, structure, synthesis, and key applications of Potassium 3-formylphenyltrifluoroborate for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of Potassium 3-formylphenyltrifluoroborate consists of a potassium cation (K⁺) and a 3-formylphenyltrifluoroborate anion ([m-OHC-C₆H₄BF₃]⁻). The anion features a tetrahedral boron atom covalently bonded to a carbon atom of the phenyl ring and three fluorine atoms. This tetracoordinate nature of the boron atom is key to the compound's stability, effectively "protecting" the carbon-boron bond from premature degradation that can occur with tricoordinate boronic acids.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₅BF₃KO | PubChem CID: 23697343[2] |
| Molecular Weight | 212.02 g/mol | PubChem CID: 23697343[2] |
| Appearance | Typically an off-white to light yellow solid. | General observation for aryltrifluoroborates. |
| Melting Point | Data not available for the 3-formyl isomer. The 2-formyl isomer melts at 220-224 °C.[3] The precursor, 3-formylphenylboronic acid, melts at 109-113 °C.[4] | It is expected to be a high-melting solid, typical for salt-like compounds. |
| Solubility | Generally soluble in polar solvents like water, methanol, and acetone; poorly soluble in nonpolar organic solvents.[5] | The solubility profile is a key consideration for reaction setup. |
| Stability | Air and moisture stable, allowing for ease of handling and storage.[1][2] | A significant advantage over boronic acids. |
Spectroscopic Characterization
A full suite of spectroscopic techniques is used to confirm the identity and purity of Potassium 3-formylphenyltrifluoroborate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
| Nucleus | Expected Chemical Shift (δ) / ppm | Key Features and Interpretation |
| ¹H NMR | ~9.9 (s, 1H) | Aldehyde proton (CHO). |
| 7.5 - 8.0 (m, 4H) | Aromatic protons. The meta-substitution pattern will give rise to a complex multiplet. | |
| ¹³C NMR | ~192 | Aldehyde carbonyl carbon. |
| 120 - 140 | Aromatic carbons. The carbon attached to the boron will be a broad signal due to quadrupolar relaxation of the boron nucleus. | |
| ¹⁹F NMR | -135 to -145 | A broad singlet is typically observed. The chemical shift is characteristic of the [RBF₃]⁻ anion.[1] |
| ¹¹B NMR | 3.0 - 6.0 | A quartet may be observed due to coupling with the three fluorine atoms (¹JB-F).[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3100 - 3000 | C-H stretch | Aromatic C-H bonds.[1] |
| ~2820 and ~2720 | C-H stretch | Characteristic "Fermi doublet" for the aldehyde C-H bond.[6][7] |
| ~1700 | C=O stretch | Strong, sharp absorption from the aldehyde carbonyl group.[1][2] |
| ~1600 - 1450 | C=C stretch | Aromatic ring vibrations.[6] |
| ~1100 - 950 | B-F stretch | Strong absorptions characteristic of the trifluoroborate group.[8][9] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is effective for characterizing organotrifluoroborates. The expected observation would be the anion [C₇H₅BF₃O]⁻ at m/z ≈ 165.
Synthesis of Potassium 3-formylphenyltrifluoroborate
The most common and straightforward synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5] This method is efficient, uses inexpensive reagents, and typically results in a high yield of the crystalline product.
Experimental Protocol: Synthesis from 3-Formylphenylboronic Acid
Causality: This protocol leverages the high affinity of fluoride for boron. The boronic acid, which exists in equilibrium with its trimeric boroxine form, is quantitatively converted to the more stable tetracoordinate trifluoroborate salt upon reaction with KHF₂, which serves as a convenient source of fluoride.
-
Reagent Preparation : In a flask, suspend 3-formylphenylboronic acid (1.0 eq) in methanol.
-
Reaction Initiation : To this suspension, add a solution of potassium hydrogen fluoride (KHF₂, 2.5 - 3.0 eq) in water. The amount of water should be minimal to dissolve the KHF₂.
-
Reaction : Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by the dissolution of the starting boronic acid and the subsequent precipitation of the potassium trifluoroborate salt.
-
Product Isolation : Reduce the volume of methanol under reduced pressure. This will further encourage the precipitation of the product.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol and then with diethyl ether to remove any residual impurities.
-
Drying : Dry the crystalline product under high vacuum to yield Potassium 3-formylphenyltrifluoroborate.
Self-Validation: The purity of the product can be confirmed by NMR spectroscopy, which should show the disappearance of the broad B(OH)₂ proton signal from the starting material and the appearance of the characteristic ¹⁹F and ¹¹B NMR signals for the trifluoroborate salt. The melting point of the product should also be sharp and significantly higher than that of the starting boronic acid.
Applications in Organic Synthesis
The primary application of Potassium 3-formylphenyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] This reaction is one of the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The aldehyde functionality on the trifluoroborate reagent is well-tolerated under typical Suzuki-Miyaura conditions.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide
Causality: This protocol is designed to facilitate the key steps of the catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-X bond. The base is crucial for the transmetalation step, where it is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid in situ, which then transfers its organic group to the palladium center. Finally, reductive elimination from the palladium(II) intermediate yields the biaryl product and regenerates the palladium(0) catalyst.
-
Reaction Setup : To an oven-dried reaction vessel, add Potassium 3-formylphenyltrifluoroborate (1.1 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O).
-
Reaction : Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-formylbiaryl product.
Self-Validation: Successful coupling is confirmed by NMR analysis of the product, which will show signals for both aromatic rings. The disappearance of the aldehyde proton signal from the starting material and the appearance of a new set of aromatic signals corresponding to the coupled product are key indicators. Mass spectrometry will confirm the molecular weight of the final product.
Safety, Storage, and Handling
While Potassium 3-formylphenyltrifluoroborate is more stable than its boronic acid counterpart, standard laboratory safety precautions should be followed.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards : May cause skin, eye, and respiratory irritation. The GHS hazard statements for the related para-isomer include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
Potassium 3-formylphenyltrifluoroborate stands out as a highly valuable and versatile reagent in modern organic synthesis. Its exceptional air and moisture stability simplifies handling and improves reaction reproducibility, while its bifunctional nature—a stable platform for C-C bond formation via the trifluoroborate and a reactive center for further elaboration via the formyl group—opens up a wide range of synthetic possibilities. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on providing the practical insights necessary for its successful implementation in a research and development setting.
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